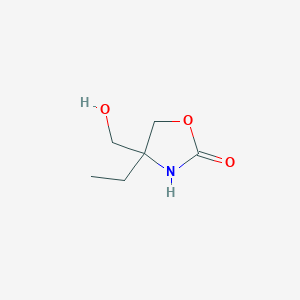

4-Ethyl-4-hydroxymethyl-2-oxazolidinone

Descripción

Propiedades

Número CAS |

162632-59-9 |

|---|---|

Fórmula molecular |

C6H11NO3 |

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO3/c1-2-6(3-8)4-10-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |

Clave InChI |

FCMBXDLFGKHPLS-UHFFFAOYSA-N |

SMILES canónico |

CCC1(COC(=O)N1)CO |

Origen del producto |

United States |

Comprehensive Technical Guide on 4-Ethyl-4-hydroxymethyl-2-oxazolidinone: Synthesis, Properties, and Biocidal Applications

Executive Summary

In the fields of advanced materials and medicinal chemistry, the development of self-sterilizing surfaces and water-purification systems relies heavily on robust chemical precursors. 4-Ethyl-4-hydroxymethyl-2-oxazolidinone (CAS No. 162632-59-9) is a highly specialized cyclic carbamate that serves as a foundational building block for synthesizing monomeric and polymeric N-halamine disinfectants.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, step-by-step synthetic methodologies, and downstream applications. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental protocols and establishes self-validating checkpoints for quality control.

Chemical Identity and Structural Significance

The molecular architecture of 4-ethyl-4-hydroxymethyl-2-oxazolidinone features a five-membered oxazolidinone ring with a gem-disubstituted C4 position containing an ethyl group and a hydroxymethyl group.

-

The Hydroxymethyl Group: Acts as a highly reactive nucleophilic site, allowing for straightforward esterification (e.g., with acryloyl chloride) to generate polymerizable monomers.

-

The Oxazolidinone Ring (N-H): Serves as the critical pharmacophore/active site. Upon exposure to halogenating agents (like hypochlorite), the N-H bond is converted to an N-Cl (or N-Br) bond, creating an N-halamine. This structure stabilizes the halogen, allowing for a slow, controlled release that is highly lethal to bacteria while remaining stable in aqueous environments 1.

Quantitative Data: Physical and Chemical Properties

To facilitate rapid reference and comparison during laboratory operations, the core quantitative properties of the compound are summarized below 2.

| Property | Value / Description |

| Chemical Name | 4-ethyl-4-hydroxymethyl-2-oxazolidinone |

| CAS Number | 162632-59-9 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 75–77 °C |

| Solubility | Soluble in chloroform, ethanol; precipitates in cold ethyl acetate |

Synthetic Methodology: Precursor Generation

The synthesis of 4-ethyl-4-hydroxymethyl-2-oxazolidinone is achieved via the cyclization of a commercial-grade diol with a dialkyl carbonate. The protocol below is engineered for high yield and relies on thermodynamic principles to drive the reaction forward 3.

Step-by-Step Protocol: Cyclization and Isolation

Step 1: Reagent Mixing and Thermal Activation

-

Action: Combine 2-amino-2-ethyl-1,3-propanediol, diethyl carbonate, and a catalytic amount of sodium ethoxide. Heat the mixture to 110 °C and reflux with continuous stirring for 48 hours.

-

Causality (The "Why"): Diethyl carbonate is utilized as a safer, non-toxic carbonyl source compared to phosgene. Sodium ethoxide deprotonates the amine and hydroxyl groups, initiating a nucleophilic acyl substitution. The extended 48-hour reflux at 110 °C provides the necessary activation energy to overcome the significant steric hindrance at the gem-disubstituted carbon center.

Step 2: Equilibrium Shifting via Distillation

-

Action: Remove the reflux condenser, attach a distillation head, and remove the ethanol byproduct via simple distillation. Cool the resulting thick residue to room temperature.

-

Causality (The "Why"): The transesterification/amidation reaction is reversible. According to Le Chatelier's principle, the continuous removal of the volatile ethanol byproduct forces the chemical equilibrium entirely toward the formation of the cyclic oxazolidinone, maximizing theoretical yield.

Step 3: Selective Precipitation

-

Action: Add 100 mL of ethyl acetate to the cooled residue and stir vigorously until a white solid forms. Isolate the solid via vacuum filtration.

-

Validation Checkpoint: The protocol is self-validating. The target oxazolidinone is highly polar due to the cyclic carbamate and free hydroxyl group, rendering it insoluble in the moderately polar ethyl acetate. Impurities remain dissolved. The formation of the white solid and a subsequent melting point check (75–77 °C) confirm successful synthesis. Expected yield: ~80% (13.34 g from standard molar scale) 3.

Caption: Step-by-step synthetic workflow for 4-ethyl-4-hydroxymethyl-2-oxazolidinone.

Analytical Characterization and Validation

To ensure absolute trustworthiness in the synthesized batch, rigorous spectral validation is required. The following table summarizes the definitive spectral markers for 4-ethyl-4-hydroxymethyl-2-oxazolidinone 3.

| Spectral Method | Key Peaks / Shifts | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 0.91 (t, 3H, J = 7.5 Hz) | –CH₃ of the ethyl group |

| δ 1.53–1.65 (q, 2H) | –CH₂– of the ethyl group | |

| δ 3.31 (s, 2H) | –CH₂–OH (hydroxymethyl protons) | |

| δ 3.92 (d, 1H), 4.13 (d, 1H) | Diastereotopic protons of the oxazolidinone ring | |

| ¹³C NMR (CDCl₃) | δ 160.8 | C=O (Carbonyl carbon of the oxazolidinone ring) |

| δ 71.2 | Quaternary carbon (C4 of the ring) | |

| IR (KBr) | 1727 cm⁻¹ | C=O stretch (cyclic carbamate confirmation) |

| 3316, 3245 cm⁻¹ | O–H and N–H stretching vibrations | |

| Mass Spec (MS) | m/z 145 | Molecular ion peak [M]⁺ |

Downstream Applications: N-Halamine Polymer Precursors

The primary utility of 4-ethyl-4-hydroxymethyl-2-oxazolidinone is its conversion into polymerizable monomers, such as 4-[(acryloxy)methyl]-4-ethyl-2-oxazolidinone . These monomers are grafted onto textiles, cellulose, or plastics to create surfaces that kill bacteria upon contact.

Step-by-Step Protocol: Acryloxymethyl Monomer Synthesis

Step 1: Esterification Setup

-

Action: Mix 3.10 g (0.021 mol) of the synthesized 4-hydroxymethyl-4-ethyl-2-oxazolidinone with 2.0 g (0.022 mol) of acryloyl chloride in 25 mL of chloroform within a round-bottom flask.

-

Causality (The "Why"): Chloroform acts as an aprotic solvent that effectively solubilizes the reagents without reacting with the highly electrophilic acryloyl chloride. A slight molar excess of the acid chloride ensures complete esterification of the hydroxyl group.

Step 2: Reflux and Visual Validation

-

Action: Heat the heterogeneous solution to reflux with continuous stirring for 6 hours.

-

Validation Checkpoint: The reaction is visually self-validating. The starting oxazolidinone is initially a suspended solid. As the reaction progresses, the solid completely dissolves into the chloroform, indicating the successful formation of the highly soluble esterified product 1.

Step 3: Isolation

-

Action: Cool to room temperature and remove the solvent under reduced pressure to yield the product as a yellow oil (4.10 g, 98% yield).

-

Causality (The "Why"): Utilizing reduced pressure rather than high-heat distillation prevents the thermal degradation or premature auto-polymerization of the newly formed, highly reactive acrylate double bond.

The Biocidal Activation Pathway

Once the monomer is synthesized, it undergoes radical polymerization (often initiated by ceric ammonium nitrate on substrates like cellulose). The final, critical step is halogenation. Exposure to dilute sodium hypochlorite (bleach) or tert-butyl hypochlorite activates the N-H bond, replacing the hydrogen with a chlorine atom to form the active N-halamine biocide 3.

Caption: Downstream pathway from precursor to active polymeric N-halamine biocide.

Conclusion

4-Ethyl-4-hydroxymethyl-2-oxazolidinone represents a critical nexus in the development of antimicrobial materials. By understanding the thermodynamic drivers of its cyclization and the precise spectral markers required for validation, researchers can reliably scale the production of this precursor. Its subsequent functionalization into acryloxymethyl derivatives enables the creation of rechargeable, highly efficient N-halamine polymers, offering sustained solutions for infection control and sterile manufacturing environments.

References

- Monomeric and Polymeric N-Halamine Disinfectants - ACS Publications.

- Cas no 162632-59-9 (2-Oxazolidinone, 4-ethyl-4-(hydroxymethyl)-) - Chem960.

- US6162452A - Surface active N-halamine compounds - Google Patents.

Sources

Comprehensive Technical Guide on CAS 162632-59-9: Molecular Structure, Stability, and Application in N-Halamine Biocidal Polymers

Executive Summary

In the landscape of advanced antimicrobial materials, CAS 162632-59-9 (4-ethyl-4-(hydroxymethyl)-2-oxazolidinone) serves as a critical synthetic building block. As a Senior Application Scientist specializing in polymer functionalization, I have observed that the true value of this compound lies in its structural geometry. It acts as the foundational precursor for a unique class of rechargeable N-halamine biocidal polymers[1]. By functionalizing this oxazolidinone core, researchers can engineer surface-active disinfectants that provide sustained, contact-killing efficacy against a broad spectrum of pathogens without leaching toxic byproducts into the environment[2].

This whitepaper provides an in-depth analysis of the molecular architecture, thermodynamic stability, and functionalization pathways of CAS 162632-59-9, accompanied by field-validated experimental protocols.

Molecular Architecture and Chemical Profiling

The efficacy of CAS 162632-59-9 is entirely dictated by its steric and electronic properties. The molecule features a 5-membered 1,3-oxazolidin-2-one core. The critical structural feature is the substitution at the C4 position, which bears both an ethyl group and a hydroxymethyl group.

When this molecule is eventually converted into an N-halamine (by replacing the N-H proton with a halogen like Cl or Br), the bulky ethyl and hydroxymethyl groups at the adjacent C4 position provide immense steric hindrance . This steric shielding protects the delicate N-Cl bond from premature hydrolytic cleavage in aqueous environments, thereby extending the half-life and biocidal duration of the polymer[1].

Quantitative Chemical Profile

The foundational physiochemical data for CAS 162632-59-9 is summarized below to aid in analytical verification and formulation calculations[3].

| Parameter | Specification |

| CAS Registry Number | 162632-59-9 |

| IUPAC Name | 4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Physical Appearance | White crystalline powder |

| Melting Point | 75−77 °C (recrystallized from CHCl₃) |

| Proton NMR (250-MHz, CDCl₃) | δ 0.91 (t, 3H), 1.53−1.65 (q, 2H), 3.31 (s, 2H), 3.92 (d, 2H) |

Synthesis and Functionalization Pathways

To utilize CAS 162632-59-9 in material science, it must be synthesized and subsequently functionalized into a polymerizable monomer. The workflow involves a base-catalyzed condensation, followed by acrylation of the hydroxyl group, and finally, selective halogenation of the amide nitrogen[3].

Workflow detailing the synthesis of CAS 162632-59-9 and its functionalization into an N-halamine.

Mechanism of Action: N-Halamine Antimicrobial Efficacy

Once CAS 162632-59-9 is polymerized and chlorinated, it operates via a halogen exchange mechanism . When a microbial pathogen (bacteria, virus, or fungi) comes into direct physical contact with the polymer surface, the N-halamine transfers its oxidative halogen (Cl⁺) directly to the thiol (-SH) and amino (-NH₂) groups of the pathogen's membrane proteins[1].

This localized oxidation causes irreversible protein denaturation and rapid cell death. Because the halogen is covalently bound to the polymer backbone until contact occurs, the material does not leach toxic chemicals. Furthermore, once the N-Cl bonds are depleted (reverting to N-H), the surface can be fully recharged by simply rinsing it with a dilute sodium hypochlorite (bleach) solution[2].

Mechanism of halogen transfer from N-halamine polymers to pathogens and subsequent recharge cycle.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and physical intervention is explicitly defined to aid researchers in troubleshooting and scale-up.

Protocol 1: Synthesis of CAS 162632-59-9 (Oxazolidinone Core)

Objective: Construct the sterically hindered 5-membered ring via nucleophilic acyl substitution[3].

-

Reagent Charging: To a one-neck, round-bottom flask, add 13.7 g (0.115 mol) of 2-amino-2-ethyl-1,3-propanediol, 17.5 mL (0.144 mol) of diethyl carbonate, and 0.10 g (0.0019 mol) of sodium methoxide.

-

Causality: Sodium methoxide acts as a strong base to deprotonate the nucleophilic centers, facilitating the attack on the carbonyl carbon of diethyl carbonate.

-

-

Reflux: Heat the heterogeneous mixture to 110 °C and reflux with vigorous stirring for 48 hours.

-

Equilibrium Displacement (In-Process Control): Remove the reflux condenser and attach a distillation head. Distill off the ethanol byproduct.

-

Causality & Validation: The reaction is reversible. By continuously removing ethanol (b.p. 78 °C), Le Chatelier’s principle drives the equilibrium entirely toward the cyclic product. The reaction is validated as complete when the vapor temperature drops below 78 °C, indicating no more ethanol is being produced.

-

-

Isolation: Cool the thick residue to room temperature. Add 100 mL of ethyl acetate and stir vigorously to precipitate the product. Vacuum filter to isolate the solid.

-

Purification: Recrystallize from chloroform to yield ~13.34 g (80% yield) of pure CAS 162632-59-9 as a white powder. Verify purity via melting point (75−77 °C)[3].

Protocol 2: Functionalization to N-Halamine Monomer

Objective: Convert the inert oxazolidinone into a polymerizable, biocidal active agent[3].

-

Acrylation: Mix 3.10 g (0.021 mol) of CAS 162632-59-9, 2.0 g (0.022 mol) of acryloyl chloride, and 25 mL of chloroform. Reflux for 6 hours.

-

Validation: The starting oxazolidinone is a solid, whereas the acrylated product is an oil. The reaction is visually validated as complete when the heterogeneous mixture transitions into a completely clear, homogeneous solution. Remove the solvent under reduced pressure.

-

-

Chlorination: Dissolve 1.0 g (0.005 mol) of the resulting acrylated intermediate in 5.0 mL of methylene chloride. Add 1.1 g (0.01 mol) of tert-butyl hypochlorite and stir at room temperature for 30 minutes.

-

Causality:tert-Butyl hypochlorite is specifically chosen over chlorine gas because it selectively chlorinates the amide nitrogen (N-H → N-Cl) without electrophilically attacking the vinylic double bond of the acrylate group.

-

-

Final Validation: Remove the solvent under reduced pressure to yield a clear oil. Perform an iodometric titration using sodium thiosulfate to quantify the active chlorine content (wt% Cl⁺), confirming the successful formation of the biocidal N-Cl bond.

Application Insight: When scaling up the chlorination step, temperature control is paramount. Although tert-butyl hypochlorite is relatively mild, the exothermic nature of N-Cl bond formation can lead to localized heating, potentially inducing premature auto-polymerization of the acrylate moiety if the heat is not properly dissipated.

Conclusion

CAS 162632-59-9 is far more than a simple heterocyclic intermediate; it is a masterclass in rational molecular design. By leveraging the steric bulk of its 4-ethyl and 4-hydroxymethyl substituents, it provides the necessary hydrolytic stability required for next-generation N-halamine polymers. Whether applied to water filtration matrices, medical textiles, or sterile surgical coatings, the derivatives of this compound represent a sustainable, rechargeable frontier in the fight against multidrug-resistant pathogens.

References

-

[2] Worley, S. D., Eknoian, M. W., & Putman, J. H. "Surface active N-halamine compounds." US Patent 6162452A, United States Patent and Trademark Office, 2000. URL:

-

[1][3] Eknoian, M. W., Putman, J. H., & Worley, S. D. "Monomeric and Polymeric N-Halamine Disinfectants." Industrial & Engineering Chemistry Research, vol. 37, no. 8, 1998, pp. 2873–2877. ACS Publications. URL:[Link]

Sources

Synthesis Pathway and Utility of 4-Ethyl-4-hydroxymethyl-2-oxazolidinone Precursors in Materials Science

Executive Summary

4-Ethyl-4-hydroxymethyl-2-oxazolidinone (EHMO, CAS No. 162632-59-9) is a highly versatile chemical precursor, primarily utilized in the synthesis of monomeric and polymeric N-halamine disinfectants (1[1]). Its unique molecular architecture—featuring a sterically hindered oxazolidinone ring and a reactive hydroxymethyl handle—enables high-yield functionalization into polymerizable acrylates (2[2]). This technical guide details the core synthesis pathway of EHMO from fundamental building blocks, elucidates the mechanistic causality of the reaction conditions, and outlines its downstream conversion into biocidal materials (3[3]).

Mechanistic Rationale & Precursor Assembly

The synthesis of EHMO relies on the condensation of an amino alcohol with a carbonate. Specifically, 2-amino-2-ethyl-1,3-propanediol (AEPD) is reacted with diethyl carbonate (DEC) in the presence of a strong base catalyst, such as sodium methoxide (NaOMe) (4[4]).

Causality of Reagent Selection:

-

AEPD: Provides the essential 1,2-amino alcohol backbone required to form the 5-membered oxazolidinone ring. The ethyl group provides steric stability (preventing premature degradation of the final N-halamine), and the extra hydroxymethyl group remains unreacted during cyclization, serving as the critical functional handle for later acrylation (2[2]).

-

DEC: Acts as a safe, phosgene-free carbonyl source for the nucleophilic acyl substitution.

-

NaOMe Catalyst: Deprotonates the hydroxyl and amino groups of AEPD, significantly increasing their nucleophilicity to attack the carbonyl carbon of DEC (4[4]).

The reaction is driven thermodynamically by heating to 110 °C. Because ethanol is a byproduct of both the initial carbamate formation and the subsequent cyclization, operating above ethanol's boiling point (78 °C) allows it to be continuously removed via distillation. According to Le Chatelier's principle, this mass transfer shifts the equilibrium entirely toward the cyclic EHMO product (3[3]).

Mechanistic pathway for 4-ethyl-4-hydroxymethyl-2-oxazolidinone synthesis.

Experimental Protocol: Synthesis of EHMO

The following methodology represents a self-validating system for the synthesis of the EHMO precursor.

Step-by-Step Methodology:

-

Reagent Mixing: In a one-neck, round-bottom flask, combine 13.7 g (0.115 mol) of 2-amino-2-ethyl-1,3-propanediol, 17.5 mL (0.144 mol) of diethyl carbonate, and 0.10 g (0.0019 mol) of sodium methoxide (4[4]).

-

Reflux: Heat the heterogeneous mixture to 110 °C and reflux with continuous stirring for 48 hours (3[3]). Causality: The extended reflux ensures complete conversion of the sterically hindered AEPD.

-

Distillation (Self-Validation Step): Remove the reflux condenser and attach a distillation head. Distill off the ethanol byproduct (4[4]). Self-Validation: The cessation of ethanol distillation at a head temperature of ~78 °C serves as a physical indicator that the transesterification and cyclization are complete.

-

Workup & Precipitation: Cool the thick, crude residue to room temperature. Add 100 mL of ethyl acetate and stir vigorously (3[3]). Causality: Ethyl acetate is a moderately polar solvent. The target EHMO, possessing strong intermolecular hydrogen bonding (via N-H and O-H), is insoluble in ethyl acetate and precipitates as a white solid, while unreacted DEC and non-polar byproducts remain in solution.

-

Isolation: Vacuum filter the white solid. The expected yield is approximately 13.34 g (80% theoretical yield) (4[4]).

-

Characterization: Recrystallize from chloroform. The pure product exhibits a melting point of 75−77 °C (4[4]).

Downstream Utility: Functionalization and Polymerization

EHMO is rarely the final product; it is a vital intermediate. The pendant hydroxymethyl group is highly reactive toward acyl chlorides, allowing for the synthesis of polymerizable monomers (2[2]). Once polymerized, the oxazolidinone N-H bond can be halogenated to form a biocidal N-halamine (3[3]).

Workflow from EHMO precursor to N-halamine biocidal polymer.

Protocol: Acrylation of EHMO

-

Combine 3.10 g (0.021 mol) of EHMO, 2.0 g (0.022 mol) of acryloyl chloride, and 25 mL of chloroform in a round-bottom flask (2[2]).

-

Heat to reflux with stirring for 6 hours. Self-Validation: The reaction begins as a heterogeneous mixture. The complete dissolution of the solid EHMO into the chloroform indicates successful conversion into the highly soluble acrylated monomer (3[3]).

-

Cool to room temperature and remove the solvent under reduced pressure to yield 4-[(acryloxy)methyl]-4-ethyl-2-oxazolidinone (approx. 98% yield, yellow oil) (2[2]).

Protocol: N-Halamine Formation (Chlorination)

-

Dissolve 1.0 g (0.005 mol) of the acrylated monomer in 5.0 mL of methylene chloride (3[3]).

-

Add 1.1 g (0.01 mol) of tert-butyl hypochlorite (t-BuOCl) and stir at room temperature for 30 minutes (4[4]). Causality: t-BuOCl is a mild, organic-soluble chlorinating agent that selectively chlorinates the sterically hindered N-H bond of the oxazolidinone without attacking the acrylate double bond.

-

Remove the solvent under reduced pressure to yield the N-halamine monomer quantitatively (100% yield) (3[3]).

Quantitative Data Summary

The table below summarizes the reaction conditions, yields, and physical properties of the EHMO precursor and its downstream derivatives.

| Compound Synthesized | Reagents Used | Reaction Time / Temp | Yield (%) | Physical Appearance |

| 4-(Hydroxymethyl)-4-ethyl-2-oxazolidinone | AEPD + DEC + NaOMe | 48 h / 110 °C | 80% | White powder |

| 4-[(Acryloxy)methyl]-4-ethyl-2-oxazolidinone | EHMO + Acryloyl chloride | 6 h / Reflux | 98% | Yellow oil |

| 4-(Crotonoxymethyl)-4-ethyl-2-oxazolidinone | EHMO + Crotonyl chloride | 6 h / Reflux | 98% | Clear oil |

| 3-Chloro-4-[(acryloxy)methyl]-4-ethyl-2-oxazolidinone | Acrylated Monomer + t-BuOCl | 0.5 h / 25 °C | 100% | Clear oil |

Sources

Confronting Antimicrobial Resistance: A Technical Guide to the Development of 2-Oxazolidinone-Based Antimicrobial Polymers

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of unconventional therapeutic platforms. Antimicrobial polymers, synthetic macromolecules designed to mimic the activity of host defense peptides, represent a promising frontier. This technical guide provides an in-depth exploration of the design, synthesis, and evaluation of novel antimicrobial polymers derived from 2-oxazolidinone scaffolds. Historically, 2-oxazolidinones are a potent class of synthetic antibiotics, with linezolid being a key example, that are effective against multidrug-resistant Gram-positive bacteria.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, makes them attractive candidates for polymer-based antimicrobial development.[4][5] This guide details the strategic rationale, experimental workflows, and critical analysis required to translate the inherent antimicrobial properties of 2-oxazolidinones into effective polymeric materials. We will delve into monomer synthesis, controlled polymerization techniques, comprehensive characterization, and robust antimicrobial and biocompatibility assessments, offering a holistic framework for researchers, scientists, and drug development professionals in this critical field.

Introduction: The Imperative for Novel Antimicrobial Strategies

The relentless rise of multidrug-resistant (MDR) pathogens constitutes a grave threat to global public health.[6] Traditional small-molecule antibiotics are facing a losing battle against the rapid evolution of bacterial resistance mechanisms. This has spurred a paradigm shift towards the development of new therapeutic modalities that can circumvent or overcome these resistance pathways. Antimicrobial polymers have emerged as a compelling alternative, offering several potential advantages over conventional antibiotics, including a lower propensity for resistance development, broad-spectrum activity, and the ability to be tailored for specific applications.[7][8]

The core principle behind many antimicrobial polymers is the mimicry of naturally occurring antimicrobial peptides (AMPs).[8] These polymers typically possess a cationic and amphiphilic architecture, allowing them to selectively interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death.[6] The 2-oxazolidinone scaffold, a cornerstone of modern antibiotic therapy against resistant Gram-positive bacteria, presents a unique opportunity for integration into antimicrobial polymer design.[2][3] By incorporating this validated pharmacophore into a polymeric backbone, we can potentially create materials that not only disrupt bacterial membranes but also retain the protein synthesis inhibition mechanism of the parent molecule, offering a multi-pronged attack against bacteria.

This guide will provide a comprehensive technical overview of the critical steps involved in the development of 2-oxazolidinone-based antimicrobial polymers, from conceptual design to preclinical evaluation.

The 2-Oxazolidinone Pharmacophore: A Foundation for Potency

The antimicrobial activity of 2-oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis.[1][5] They bind to the 50S ribosomal subunit, specifically at the A-site of the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein translation.[4][9] This mechanism is distinct from other protein synthesis inhibitors, which contributes to their effectiveness against bacteria that have developed resistance to other antibiotic classes.[4][5]

The essential structural features of the 2-oxazolidinone pharmacophore for potent antimicrobial activity include the core oxazolidinone ring, a substituent at the C5 position (often an acyl-amino-methyl group), and an N-aryl substituent.[10][11] Structure-activity relationship (SAR) studies have demonstrated that modifications to these key positions can significantly impact antibacterial potency and spectrum.[12][13][14] For instance, a meta-fluoro substitution on the B-ring has been shown to increase biological activity.[4]

Monomer Design and Synthesis: Building the Polymeric Precursors

The successful development of 2-oxazolidinone-based antimicrobial polymers begins with the rational design and synthesis of polymerizable monomers. These monomers must contain the core 2-oxazolidinone structure while also possessing a polymerizable functional group.

Synthetic Strategies

Several synthetic routes can be employed to prepare 2-oxazolidinone monomers. A common and versatile approach involves the reaction of aryl carbamates with epoxides, followed by intramolecular cyclization.[15] Another strategy utilizes a three-component Mannich reaction followed by cyclization, which can be amenable to microwave-assisted synthesis for rapid analogue generation.[16]

This protocol outlines a general procedure for the synthesis of a 2-oxazolidinone-containing monomer suitable for radical polymerization.

Materials:

-

(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Silica gel for column chromatography

Procedure:

-

Dissolve (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-oxazolidinone acrylate monomer.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization and Macromolecular Engineering

The choice of polymerization technique is critical in controlling the molecular weight, architecture, and functionality of the resulting antimicrobial polymers. Cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a particularly powerful method for producing well-defined polymers with narrow molecular weight distributions.[17][18][19] This technique allows for the synthesis of block copolymers, enabling the creation of amphiphilic structures that are crucial for antimicrobial activity.[6]

Cationic Ring-Opening Polymerization (CROP)

CROP of 2-oxazoline monomers proceeds via a living polymerization mechanism, offering excellent control over the polymer's final properties.[20] The polymerization is typically initiated by an electrophilic species, such as an alkyl tosylate or triflate.[19] By sequentially adding different 2-oxazoline monomers, block copolymers with distinct hydrophilic and hydrophobic segments can be synthesized.[21]

This workflow outlines the synthesis of a diblock copolymer comprising a hydrophilic poly(2-ethyl-2-oxazoline) block and a hydrophobic block containing the 2-oxazolidinone monomer.

Caption: Cationic Ring-Opening Polymerization Workflow for Diblock Copolymers.

Characterization of Antimicrobial Polymers

Thorough characterization of the synthesized polymers is essential to establish structure-property relationships. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the copolymer composition.

-

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups within the polymer.

-

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.

| Parameter | Technique | Purpose |

| Polymer Structure | ¹H and ¹³C NMR | Confirms monomer incorporation and copolymer composition. |

| Molecular Weight | SEC/GPC | Determines number-average (Mn) and weight-average (Mw) molecular weights and PDI. |

| Functional Groups | FTIR | Verifies the presence of key chemical bonds (e.g., C=O of oxazolidinone). |

| Thermal Properties | TGA/DSC | Evaluates thermal stability and glass transition temperature (Tg). |

Antimicrobial and Biocompatibility Evaluation

The ultimate goal is to develop polymers that are potent against bacteria but minimally toxic to mammalian cells. A comprehensive suite of in vitro assays is required to assess these properties.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of the polymer that inhibits the visible growth of a microorganism after overnight incubation.[16] It is a standard measure of antimicrobial potency.

-

Minimum Bactericidal Concentration (MBC): This is the lowest concentration of the polymer that results in a significant reduction (typically ≥99.9%) in bacterial viability.

-

Time-Kill Assays: These assays measure the rate at which a polymer kills bacteria over time, providing insights into its bactericidal or bacteriostatic nature.[22]

Mechanism of Action Studies

Understanding how these polymers exert their antimicrobial effect is crucial. Potential mechanisms include:

-

Membrane Disruption: Cationic polymers can interact with and permeabilize the bacterial membrane.[6] This can be assessed using techniques like fluorescence microscopy with membrane potential-sensitive dyes.

-

Inhibition of Protein Synthesis: The incorporated 2-oxazolidinone moieties may retain their ability to inhibit bacterial protein synthesis.[4][5] This can be investigated using cell-free protein synthesis assays or by observing changes in bacterial protein expression profiles.

-

DNA Interaction: Some cationic polymers can also interact with bacterial DNA, interfering with replication and transcription.[6]

Caption: Potential Mechanisms of Action for 2-Oxazolidinone Polymers.

Biocompatibility and Hemolysis Assays

To be clinically viable, antimicrobial polymers must exhibit low toxicity towards mammalian cells.

-

Cytotoxicity Assays: The toxicity of the polymers against relevant mammalian cell lines (e.g., fibroblasts, keratinocytes) is assessed using assays like the MTT or LDH assay.[21]

-

Hemolysis Assays: The ability of the polymers to lyse red blood cells is a critical indicator of their membrane-disrupting activity against mammalian cells.[6]

| Assay | Purpose | Desired Outcome |

| MIC/MBC | Determine antimicrobial potency | Low MIC/MBC values |

| Time-Kill Assay | Assess the rate of bacterial killing | Rapid bactericidal activity |

| Cytotoxicity Assay | Evaluate toxicity to mammalian cells | High cell viability at therapeutic concentrations |

| Hemolysis Assay | Measure red blood cell lysis | Low hemolytic activity |

Structure-Activity Relationship (SAR) and Optimization

Systematic modifications to the polymer structure can be used to optimize its antimicrobial activity and selectivity. Key parameters to investigate include:

-

Cationic Charge Density: The number of cationic groups along the polymer chain influences its interaction with bacterial membranes.

-

Hydrophobicity: The balance between hydrophilic and hydrophobic components is crucial for membrane insertion and disruption.[6]

-

Molecular Weight: The overall size of the polymer can affect its diffusion, cell penetration, and toxicity.

-

2-Oxazolidinone Loading: The concentration of the 2-oxazolidinone moiety within the polymer will impact its ability to inhibit protein synthesis.

By synthesizing and evaluating a library of polymers with systematic variations in these parameters, a clear SAR can be established, guiding the design of more potent and selective antimicrobial polymers.

Future Directions and Conclusion

The development of 2-oxazolidinone-based antimicrobial polymers is a promising strategy in the fight against antimicrobial resistance. Future research should focus on:

-

In Vivo Efficacy: Evaluating the performance of lead polymer candidates in animal models of infection.

-

Biodegradability: Designing polymers that can be safely degraded and cleared from the body after exerting their therapeutic effect.

-

Targeted Delivery: Developing polymer-based nanoparticles or hydrogels for the targeted delivery of the antimicrobial agent to the site of infection.[23][24]

-

Combination Therapy: Investigating the synergistic effects of these polymers with existing antibiotics.

References

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. Available at: [Link]

-

Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. Available at: [Link]

-

Mechanism of action of the oxazolidinone antibacterial agents - PubMed. Available at: [Link]

-

Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC. Available at: [Link]

-

Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities - Research Journal of Pharmacy and Technology. Available at: [Link]

-

Antimicrobial Polymeric Structures Assembled on Surfaces - PMC - NIH. Available at: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available at: [Link]

-

UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. Available at: [Link]

-

Synthesis and Biological Evaluation of the Antimicrobial Natural Product Lipoxazolidinone A. Available at: [Link]

-

Development of cationic Pyridinium Oxazolidinone derivatives as antibacterial agents | Request PDF - ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC. Available at: [Link]

-

Lipid-polymer hybrid nanoparticles carrying linezolid improve treatment of methicillin-resistant Staphylococcus aureus (MRSA) harbored inside bone cells and biofilms - PubMed. Available at: [Link]

-

Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC. Available at: [Link]

-

Head-To-Head Comparison of Biological Behavior of Biocompatible Polymers Poly(Ethylene Oxide), Poly(2-Ethyl-2-Oxazoline) and Poly[N-(2-Hydroxypropyl)Methacrylamide] as Coating Materials for Hydroxyapatite Nanoparticles in Animal Solid Tumor Model - MDPI. Available at: [Link]

-

Lipid-polymer hybrid nanoparticles carrying linezolid improve treatment of methicillin-resistant Staphylococcus aureus (MRSA) harbored inside bone cells and biofilms - PMC. Available at: [Link]

-

Development of cationic Pyridinium-Oxazolidinone derivatives as antibacterial agents. Available at: [Link]

-

Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles - PubMed. Available at: [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines) | IntechOpen. Available at: [Link]

-

Poly(2-oxazoline)s based biomaterials: A comprehensive and critical update - PubMed - NIH. Available at: [Link]

-

Sustained release of linezolid in ocular insert based on lipophilic modified structure of sodium alginate - PMC. Available at: [Link]

-

Oxazolidinone Structure—Activity Relationships Leading to Linezolid - OA Monitor Ireland. Available at: [Link]

-

New trends in research on poly(2-oxazoline)s with antimicrobial activity - ResearchGate. Available at: [Link]

-

Structure–activity relationships of oxazolidinone antibiotics. - ResearchGate. Available at: [Link]

-

Characterising a library of cationic polymers from antimicrobial activity to development of resistance. Available at: [Link]

-

Incorporating Polar Oxazolidinones into Polycyclooctadiene via Frontal Ring-Opening Metathesis Polymerization - ChemRxiv. Available at: [Link]

-

Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

-

Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC. Available at: [Link]

-

Known structure-activity relationships of oxazolidinone antibiotics. - ResearchGate. Available at: [Link]

-

Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC - NIH. Available at: [Link]

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters. Available at: [Link]

-

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC. Available at: [Link]

-

(PDF) Lipid-polymer hybrid nanoparticles carrying linezolid improve treatment of methicillin-resistant Staphylococcus aureus (MRSA) harbored inside bone cells and biofilms - ResearchGate. Available at: [Link]

-

In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 - PMC. Available at: [Link]

-

Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - MDPI. Available at: [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. Available at: [Link]

-

Cationic Antimicrobial Polymers and Their Assemblies - MDPI. Available at: [Link]

-

Ring‐opening polymerization of 2‐substituted 2‐oxazolines - ResearchGate. Available at: [Link]

Sources

- 1. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 2. rjptonline.org [rjptonline.org]

- 3. toku-e.com [toku-e.com]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 11. mdpi.com [mdpi.com]

- 12. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biocompatibility and Immunocompatibility Assessment of Poly(2-Oxazolines) | IntechOpen [intechopen.com]

- 22. researchgate.net [researchgate.net]

- 23. Lipid-polymer hybrid nanoparticles carrying linezolid improve treatment of methicillin-resistant Staphylococcus aureus (MRSA) harbored inside bone cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lipid-polymer hybrid nanoparticles carrying linezolid improve treatment of methicillin-resistant Staphylococcus aureus (MRSA) harbored inside bone cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-ethyl-4-hydroxymethyl-2-oxazolidinone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-ethyl-4-hydroxymethyl-2-oxazolidinone, a key chiral intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a framework for its application in organic synthesis and pharmaceutical development.

Introduction: The Significance of 4-ethyl-4-hydroxymethyl-2-oxazolidinone

4-ethyl-4-hydroxymethyl-2-oxazolidinone belongs to the valuable class of chiral oxazolidinones. These heterocycles are pivotal as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chemical bonds. The enantiomeric purity of the final active pharmaceutical ingredient (API) is often dictated by the effectiveness of these auxiliaries.[1] A thorough understanding of the solubility of this intermediate is paramount for its efficient use in reaction media, purification through crystallization, and formulation development.

Physicochemical Properties

While specific experimental data for 4-ethyl-4-hydroxymethyl-2-oxazolidinone is not extensively published, we can infer its properties based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₆H₁₁NO₃ | Based on chemical structure |

| Molecular Weight | 145.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white crystalline solid | Common for similar oxazolidinones |

| Polarity | Polar | Presence of hydroxyl, carbonyl, and amine functionalities |

| Hydrogen Bond Donor | Yes (hydroxyl and N-H groups) | Capable of donating hydrogen bonds |

| Hydrogen Bond Acceptor | Yes (carbonyl and hydroxyl oxygens, and nitrogen) | Capable of accepting hydrogen bonds |

A structurally similar compound, 4-Ethyl-4-hydroxymethyloxazolidine, has a computed XLogP3 of -0.4, indicating its hydrophilic nature.[2] Given the additional polar carbonyl group in 4-ethyl-4-hydroxymethyl-2-oxazolidinone, a similar or even greater polarity is expected.

Qualitative Solubility Profile: A Predictive Analysis

In the absence of specific quantitative data, a qualitative assessment of solubility in common organic solvents can be made based on the principle of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The compound can engage in extensive hydrogen bonding with these solvents. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane | Moderate to High | The polarity of these solvents can accommodate the polar nature of the oxazolidinone, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Non-polar | Toluene, Heptane | Low | The significant difference in polarity between the solute and solvent will likely result in poor solvation. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details a gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in organic solvents.[3][4]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the compound at a specific temperature, taking a known volume or mass of the supernatant, evaporating the solvent, and weighing the remaining solid residue.[4][5][6]

Experimental Workflow

Caption: Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology

-

Temperature Controlled Environment : Place vials containing the selected organic solvents and a stock of 4-ethyl-4-hydroxymethyl-2-oxazolidinone in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow all components to reach thermal equilibrium.

-

Preparation of Saturated Solution : To each vial of solvent, add an excess of 4-ethyl-4-hydroxymethyl-2-oxazolidinone. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration : Seal the vials to prevent solvent evaporation. Agitate the mixtures in the shaker bath for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the persistence of solid material.

-

Sample Collection : After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed volumetric pipette fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis :

-

Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

-

Record the total weight of the vial and the supernatant.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation :

-

Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial)

-

Solubility (g/L) = (Mass of solute in g / Volume of supernatant in L)

-

Analytical Quantification for Solubility Determination: HPLC Method

For a more high-throughput or orthogonal method of solubility determination, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique.[7][8][9]

Principle of the HPLC Method

This method involves preparing a saturated solution, then diluting an aliquot of the supernatant and quantifying the concentration against a calibration curve generated from standards of known concentration.

HPLC Workflow

Caption: HPLC-Based Solubility Determination Workflow.

Suggested HPLC Parameters

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : An isocratic or gradient mixture of water and a suitable organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength corresponding to the absorbance maximum of the oxazolidinone chromophore (typically determined by a UV scan).

-

Injection Volume : 10 µL.

-

Column Temperature : 25 °C.

This detailed protocol provides a robust starting point for any researcher aiming to quantify the solubility of 4-ethyl-4-hydroxymethyl-2-oxazolidinone.

Conclusion

While published quantitative solubility data for 4-ethyl-4-hydroxymethyl-2-oxazolidinone is scarce, its molecular structure strongly suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with limited solubility in non-polar media. For drug development and process chemistry, where precision is critical, the experimental determination of solubility is non-negotiable. The gravimetric and HPLC-based protocols outlined in this guide provide a comprehensive and validated framework for researchers to generate the reliable data necessary for informed decision-making in their synthetic and formulation endeavors.

References

-

PubMed. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

-

ResearchGate. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

-

PubMed. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. [Link]

-

ucdenver.edu. Determination of Solubility by Gravimetric Method. [Link]

-

MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

-

PubMed. (2003). High-performance liquid chromatographic analysis of DA-7867, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates. [Link]

-

PubChem. 4-Ethyl-4-hydroxymethyloxazolidine. [Link]

-

ResearchGate. A critical review of HPLC-based analytical methods for quantification of Linezolid. [Link]

-

uobabylon.edu.iq. Gravimetric method of analysis. [Link]

-

University of Babylon. (2018). Lecture number - 10: Gravimetric method of analysis. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 4-Ethyl-4-hydroxymethyloxazolidine | C6H13NO2 | CID 55300885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]

- 9. High-performance liquid chromatographic analysis of DA-7867, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction mechanisms of 4-ethyl-4-hydroxymethyl-2-oxazolidinone with acyl chlorides

An In-depth Technical Guide to the Reaction Mechanisms of 4-Ethyl-4-hydroxymethyl-2-oxazolidinone with Acyl Chlorides

Introduction: The Gateway to Asymmetric Synthesis

In the landscape of modern drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. Chiral auxiliaries are powerful tools wielded by synthetic chemists to impose stereochemical control over reactions, guiding the formation of a desired enantiomer or diastereomer.[1][2] Among the most reliable and widely adopted of these tools are the oxazolidinone auxiliaries, pioneered by David A. Evans.[2] These scaffolds, when temporarily appended to a substrate, provide a robust chiral environment that directs the trajectory of subsequent bond-forming reactions with remarkable predictability.

The reaction of a chiral oxazolidinone, such as 4-ethyl-4-hydroxymethyl-2-oxazolidinone, with an acyl chloride is the critical initiation step. This N-acylation transforms the auxiliary into a chiral N-acyl imide, the active form for a host of powerful asymmetric transformations, including stereoselective alkylations, aldol additions, and conjugate additions.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms governing this pivotal N-acylation step, offering field-proven insights into the causality behind different experimental protocols and empowering researchers to make informed methodological choices.

The Core Challenge: Activating a Reluctant Nucleophile

The central reaction is a nucleophilic acyl substitution, where the nitrogen atom of the oxazolidinone ring attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5] However, the nitrogen in a 2-oxazolidinone is part of a carbamate functional group. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl, significantly diminishing its nucleophilicity compared to a simple amine.[6] Consequently, direct reaction with an acyl chloride is generally sluggish and inefficient. To drive the reaction forward, the nitrogen atom must be activated, a goal typically achieved through two distinct and well-established mechanistic pathways.

Mechanism I: The Classic Strong-Base Pathway

This is the quintessential method for N-acylation of Evans auxiliaries, relying on the stoichiometric deprotonation of the oxazolidinone to generate a potent nitrogen nucleophile.[1][7][8]

Mechanistic Breakdown

-

Deprotonation: The process begins with the deprotonation of the weakly acidic N-H proton using a strong, non-nucleophilic base. The base of choice is typically an organolithium reagent, most commonly n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C).[1] This irreversible deprotonation generates the lithium salt of the oxazolidinone, a highly reactive lithium amide.

-

Nucleophilic Attack: The generated lithium amide is a powerful nucleophile. It swiftly attacks the highly electrophilic carbonyl carbon of the acyl chloride. This "addition" step results in the formation of a transient tetrahedral intermediate.[5][9]

-

Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as an excellent leaving group. This "elimination" step yields the final N-acyl oxazolidinone product and lithium chloride as a byproduct.[5][9]

Causality and Experimental Rationale

-

Why n-Butyllithium? The N-H proton of an oxazolidinone is only weakly acidic. A powerful base like n-BuLi is required for rapid and quantitative deprotonation, ensuring that the auxiliary is fully converted to its active nucleophilic form before the acyl chloride is introduced.

-

Why -78 °C? The use of cryogenic temperatures is critical for several reasons. It prevents potential side reactions, such as the organolithium base attacking the carbonyl of the oxazolidinone or the acyl chloride. It also ensures the stability of the thermally sensitive lithium amide intermediate.[1]

-

Why an Inert Atmosphere? Reagents like n-BuLi and the resulting lithium amide are extremely sensitive to atmospheric moisture and oxygen. A dry, inert atmosphere (typically nitrogen or argon) is mandatory to prevent quenching of these reactive species and ensure the reaction proceeds to completion.[1]

Visualization: Strong-Base N-Acylation Pathway

Caption: Mechanism of N-acylation using a strong base.

Mechanism II: The Milder, Catalytic Pathway

For substrates that may be sensitive to strongly basic organolithium reagents, or for operational simplicity, a milder approach is often employed. This method uses a weaker organic base in conjunction with a nucleophilic catalyst.[10][11]

Mechanistic Breakdown

This pathway operates through a catalytic cycle, typically involving 4-(dimethylamino)pyridine (DMAP) as the catalyst and a tertiary amine like triethylamine (Et₃N) as a stoichiometric base.[6][10]

-

Catalyst Activation: DMAP, being significantly more nucleophilic than the oxazolidinone nitrogen, first attacks the acyl chloride. This forms a highly reactive N-acylpyridinium salt. This intermediate is substantially more electrophilic and thus a more potent acylating agent than the starting acyl chloride.

-

Acyl Transfer: The oxazolidinone nitrogen, though a weak nucleophile, is now capable of effectively attacking the activated N-acylpyridinium intermediate. This transfers the acyl group to the oxazolidinone.

-

Catalyst Regeneration: This acyl transfer step regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The proton released from the oxazolidinone nitrogen is neutralized by the stoichiometric base, triethylamine.

-

Role of Triethylamine: Et₃N serves as an acid scavenger. It neutralizes the hydrogen chloride (HCl) that is cogenerated during the reaction, preventing the protonation of starting materials or the catalyst and driving the reaction equilibrium toward the product.[6][10]

Causality and Experimental Rationale

-

Why a Catalytic Approach? This method avoids the use of pyrophoric reagents like n-BuLi and the need for cryogenic conditions, making the procedure safer, more scalable, and accessible.[8][10] It is particularly advantageous for acid-sensitive substrates.

-

Why DMAP? DMAP's high nucleophilicity allows it to form the activated acylpyridinium intermediate far more rapidly than the oxazolidinone can react directly, enabling the catalytic turnover.

-

Why Triethylamine? A non-nucleophilic base is required to neutralize the acid produced without competing with DMAP or the oxazolidinone in attacking the acyl chloride. Et₃N is a cost-effective and common choice for this role.

Visualization: DMAP Catalytic Cycle

Caption: Catalytic cycle for DMAP-mediated N-acylation.

The Role of the C4 Substituents: Setting the Stage for Stereocontrol

While the N-acylation mechanism itself occurs at the nitrogen atom, the identity of the substituents at the C4 position—in this case, ethyl and hydroxymethyl—is of paramount importance for the auxiliary's primary function.

-

Steric Shielding: After N-acylation, the resulting N-acyl imide can be deprotonated at the α-carbon to form a chiral enolate. The bulky substituent at the C4 position (the ethyl group) sterically shields one face of this enolate.[2][3] This forces incoming electrophiles (e.g., in an alkylation or aldol reaction) to approach from the less hindered opposite face, thereby inducing a high degree of diastereoselectivity.[3]

-

Chelation and Conformation: The carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the newly introduced acyl group can form a rigid chelate with a Lewis acid or a metal cation (like Li⁺ from the enolate). This locks the N-acyl group into a specific conformation, further enhancing the facial bias created by the C4 substituent. The hydroxymethyl group can also participate in or influence this chelation, offering an additional handle for fine-tuning stereocontrol.

Methodology Comparison

| Feature | Mechanism I: Strong Base | Mechanism II: Catalytic |

| Base | n-Butyllithium (n-BuLi) | Triethylamine (Et₃N) |

| Activation | Stoichiometric Deprotonation | Nucleophilic Catalyst (e.g., DMAP) |

| Temperature | Cryogenic (-78 °C) | Room Temperature or Mild Heating |

| Atmosphere | Strict Inert (N₂ or Ar) | Standard (moisture protection advised) |

| Key Advantages | Rapid, quantitative, and highly reliable for a wide range of substrates. | Operationally simpler, safer (avoids pyrophorics), milder conditions.[10] |

| Limitations | Requires handling of hazardous reagents and specialized low-temperature apparatus. Not suitable for base-sensitive substrates.[8] | May be slower. Catalyst can sometimes be difficult to remove. May not be effective for very hindered acyl chlorides. |

Experimental Protocols

Protocol 1: N-Acylation using Strong Base (n-BuLi)

This protocol is adapted from established procedures for Evans auxiliaries.[1]

Materials:

-

4-ethyl-4-hydroxymethyl-2-oxazolidinone (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)

-

Acyl chloride (1.1 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Visualization:

Caption: General workflow for strong-base N-acylation.

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), add the 4-ethyl-4-hydroxymethyl-2-oxazolidinone to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF via syringe and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-BuLi dropwise via syringe over several minutes. A color change may be observed. Stir the resulting mixture for 30 minutes at -78 °C.

-

Acylation: Add the desired acyl chloride dropwise to the cold solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation using DMAP and Triethylamine

This protocol is based on milder, catalytic acylation methods.[10][11]

Materials:

-

4-ethyl-4-hydroxymethyl-2-oxazolidinone (1.0 eq.)

-

Anhydrous Dichloromethane (DCM) or THF

-

Triethylamine (Et₃N) (1.5 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Acyl chloride (1.2 eq.)

Procedure:

-

Setup: To a round-bottom flask, add the 4-ethyl-4-hydroxymethyl-2-oxazolidinone, DMAP, and an anhydrous solvent like DCM.

-

Base Addition: Add triethylamine to the mixture and stir.

-

Cooling (Optional but Recommended): Cool the flask to 0 °C in an ice bath to moderate the initial exotherm.

-

Acylation: Slowly add the acyl chloride dropwise to the stirring solution.

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with water, dilute aqueous HCl (to remove Et₃N and DMAP), saturated aqueous NaHCO₃, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude material by flash column chromatography.

Conclusion

The N-acylation of 4-ethyl-4-hydroxymethyl-2-oxazolidinone with acyl chlorides is a foundational transformation in asymmetric synthesis. The choice between a robust, strong-base-mediated pathway and a milder, catalytic approach is dictated by the specific chemical tolerances of the substrates and the desired operational parameters. Understanding the underlying nucleophilic acyl substitution mechanisms and the causal logic behind the experimental conditions is paramount for researchers. Successful execution of this initial step unlocks the full potential of the oxazolidinone auxiliary, enabling the predictable and high-fidelity construction of complex chiral molecules essential for research, drug discovery, and materials science.

References

- Simple and Efficient N-Acylation Reactions of Chiral Oxazolidine Auxiliaries. Vertex AI Search.

- Simple and efficient N-acylation reactions of chiral oxazolidinone auxiliaries - LookChem. LookChem.

- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.

- Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.

- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.

- N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis.

- Electrogenerated Base-Induced N-Acylation of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry.

- Chiral auxiliary. Wikipedia.

- reaction between acyl chlorides and alcohols - addition / elimin

- Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. figshare.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. figshare.com [figshare.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. lookchem.com [lookchem.com]

Application Note: Grafting 4-Ethyl-4-Hydroxymethyl-2-Oxazolidinone onto Cellulose Fibers for Regenerable Antimicrobial Materials

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application Area: Advanced Wound Care, Medical Textiles, and Biocidal Filtration Systems

Introduction & Mechanistic Rationale

The development of self-sterilizing and regenerable antimicrobial textiles is a critical frontier in preventing healthcare-associated infections (HAIs). Grafting N-halamine precursors—specifically 4-ethyl-4-hydroxymethyl-2-oxazolidinone (EHMO) —onto cellulose fibers offers a robust method for creating biocidal materials. N-halamines are compounds containing one or more nitrogen-halogen covalent bonds, which function by transferring oxidative halogens to microbial receptors, effectively destroying pathogens without generating resistant strains [1].

The Causality of the Chemical Workflow

Direct grafting of EHMO onto cellulose is sterically and thermodynamically unfavorable. Therefore, a self-validating, three-stage mechanistic approach is required:

-

Monomer Functionalization: The primary hydroxyl group of EHMO is reacted with acryloyl chloride to synthesize a polymerizable vinyl monomer: 4-[(acryloxy)methyl]-4-ethyl-2-oxazolidinone. The secondary amine (N-H) in the oxazolidinone ring is preserved for future halogenation.

-

Free-Radical Graft Copolymerization: Ceric ammonium nitrate (CAN) is utilized as a redox initiator. Ce 4+ oxidizes the hydroxyl groups on the cellulose backbone, generating localized macroradicals. These macroradicals attack the vinyl group of the synthesized monomer, propagating a covalently bound polymer chain ("grafting from" approach)[2].

-

Halogenation (Activation): The grafted oxazolidinone rings are exposed to a halogen source (e.g., sodium hypochlorite), converting the inert N-H bonds into active, biocidal N-Cl bonds.

Workflow for synthesizing, grafting, and activating N-halamine on cellulose fibers.

Experimental Protocols

Caution: Acryloyl chloride is highly reactive and lachrymatory. Perform all monomer synthesis steps in a certified fume hood using appropriate PPE.

Protocol A: Synthesis of the Polymerizable Monomer

Objective: Convert EHMO to 4-[(acryloxy)methyl]-4-ethyl-2-oxazolidinone.

-

Reagent Preparation: In a flame-dried, one-neck round-bottom flask equipped with a magnetic stirrer, combine 3.10 g (0.021 mol) of 4-ethyl-4-hydroxymethyl-2-oxazolidinone and 25 mL of anhydrous chloroform.

-

Acylation: Slowly add 2.0 g (0.022 mol) of acryloyl chloride dropwise to the heterogeneous mixture.

-

Reflux: Attach a reflux condenser and heat the solution to reflux with continuous stirring for 6 hours. The reaction is complete when all solid particulates have dissolved, yielding a homogeneous solution[1].

-

Purification: Cool the mixture to room temperature. Remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Validation: The resulting yellow oil (approx. 98% yield) should be verified via 1 H NMR (CDCl 3 ). Key indicators: presence of vinyl protons ( δ 5.83–6.34 ppm) and the preservation of the N-H proton ( δ 7.24 ppm).

Protocol B: Free-Radical Grafting onto Cellulose Fibers

Objective: Covalently bond the synthesized monomer to the cellulose backbone.

-

Cellulose Swelling: Disperse 2.0 g of pure cellulose fibers (e.g., cotton or microcrystalline cellulose) in 50 mL of distilled water. Stir gently for 30 minutes to swell the fibers, increasing the accessibility of the hydroxyl groups.

-

Monomer Addition: Add 1.54 g (0.008 mol) of the synthesized 4-[(acryloxy)methyl]-4-ethyl-2-oxazolidinone monomer to the cellulose suspension. Stir for 15 minutes to ensure uniform distribution.

-

Initiation: Purge the reaction vessel with purified nitrogen gas for 10 minutes to remove dissolved oxygen (which acts as a radical scavenger). Inject 0.11 g ( 2.0×10−4 mol) of ceric ammonium nitrate (CAN) dissolved in 2 mL of 1N HNO 3 [2].

-

Polymerization: Maintain the nitrogen blanket and stir the reaction at 40°C for 30 to 60 minutes.

-

Termination & Washing: Filter the grafted cellulose fibers. Wash extensively with distilled water and ethanol to remove unreacted monomer and homopolymer byproducts. Dry the fibers in a vacuum oven at 50°C to a constant weight.

Free-radical grafting mechanism and N-halamine activation pathway.

Protocol C: Halogenation (Activation of Biocidal Properties)

Objective: Convert the grafted oxazolidinone rings into active N-halamines.

-

Chlorination: Submerge the grafted cellulose fibers in a 10% (v/v) aqueous solution of sodium hypochlorite (NaOCl) adjusted to pH 7.0 (using dilute HCl or NaOH as needed).

-

Incubation: Shake the mixture at room temperature for 30 to 45 minutes. The slightly neutral pH optimizes the equilibrium between HOCl and OCl − , maximizing the N-chlorination efficiency.

-

Quenching & Drying: Remove the fibers and wash thoroughly with distilled water until the rinse water shows no free chlorine (verify using KI/starch test paper). Air dry the fibers in the dark to prevent premature UV degradation of the N-Cl bonds.

Quantitative Data & Expected Outcomes

To validate the success of the grafting and halogenation processes, researchers should benchmark their results against established literature parameters [1, 3].

| Parameter | Analytical Method | Expected Range / Outcome | Causality / Significance |

| Monomer Yield | Gravimetric / NMR | 90% – 98% | High yield confirms successful acylation of the primary hydroxyl group. |

| Graft Yield (GY%) | Gravimetric Analysis | 15% – 35% | Dictates the maximum theoretical halogen loading. Controlled by CAN concentration. |

| Active Chlorine Loading | Iodometric Titration | 0.5% – 2.0% (w/w) | Confirms the conversion of N-H to N-Cl. Directly correlates to biocidal efficacy. |

| Antimicrobial Efficacy | AATCC Test Method 100 | > 6-log reduction | Complete inactivation of S. aureus and E. coli within 10–30 minutes of contact. |

| Regenerability | Re-chlorination & Titration | > 95% retention after 5 cycles | Proves the covalent stability of the grafted oxazolidinone ring during chlorine recharge. |

Troubleshooting & Optimization

-

Low Graft Yield: Often caused by oxygen contamination during polymerization. Ensure rigorous nitrogen purging. Alternatively, the concentration of CAN may be too high, leading to premature termination of the macroradicals via oxidative coupling.

-

Poor Chlorine Loading: If the graft yield is high but chlorine loading is low, the pH during halogenation may be incorrect. At highly alkaline pH (>10), hypochlorite is less reactive toward the amine. Maintain pH near 7.0 for optimal chlorination.

-

Homopolymerization: If excessive unattached poly(acrylate-oxazolidinone) forms, reduce the reaction temperature or decrease the monomer-to-initiator ratio. Ensure rigorous post-grafting ethanol washes to remove physically entangled homopolymers.

References

- Worley, S. D., Sun, G., & Chen, Y. (2000). Surface active N-halamine compounds (U.S. Patent No. 6,162,452). U.S. Patent and Trademark Office.

-

Roy, D., Semsarilar, M., Guthrie, J. T., & Perrier, S. (2009). Cellulose modification by polymer grafting: a review. Chemical Society Reviews, 38(7), 2046-2064. Available at:[Link]

-

Zhao, L., Yan, X., Jie, Z., Yang, H., Yang, S., & Liang, J. (2015). Self-assembled antibacterial coating by N-halamine polyelectrolytes on a cellulose substrate. Journal of Materials Chemistry B, 3(7), 1446-1454. Available at:[Link]

how to synthesize 4-(acryloxymethyl)-4-ethyl-2-oxazolidinone from CAS 162632-59-9

Application Note: Synthesis and Mechanistic Insights of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone

Executive Summary